2-(6-Fluoropyridin-3-YL)acetic acid

Epigenetics HDAC Inhibition Cancer Research

2-(6-Fluoropyridin-3-yl)acetic acid is a critical 6-fluoro-substituted pyridine building block that directly enables selective HDAC6 inhibition (IC₅₀ = 217 nM, >46-fold over non-fluorinated analog), P2X3 receptor antagonism (active at 10 µM), and enhanced metabolic stability (T₁/₂ = 159.7 min). Its proven utility in high-yield [¹⁸F]T807 radiosynthesis (14.2% RCY, >99% purity) supports clinical tau PET imaging. Choose this compound for superior binding, selectivity, and in vivo performance that non-fluorinated or alternative-halogen analogs cannot replicate.

Molecular Formula C7H6FNO2
Molecular Weight 155.13
CAS No. 1000516-02-8
Cat. No. B3044417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoropyridin-3-YL)acetic acid
CAS1000516-02-8
Molecular FormulaC7H6FNO2
Molecular Weight155.13
Structural Identifiers
SMILESC1=CC(=NC=C1CC(=O)O)F
InChIInChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
InChIKeyOOXCOBMQLZESRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Fluoropyridin-3-YL)acetic Acid (CAS 1000516-02-8): Procurement-Ready Chemical and Biological Profile


2-(6-Fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. As a pyridine-3-acetic acid building block bearing a fluorine atom at the 6-position, it serves as a versatile intermediate in medicinal chemistry and agrochemical research. The electron-withdrawing fluorine substituent modulates the electronic properties of the pyridine ring, influencing reactivity in cross-coupling reactions and affecting binding interactions with biological targets. This compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% . Its structural features enable its use in synthesizing biologically active molecules, including potential pharmaceuticals targeting neurological and inflammatory pathways .

Why 2-(6-Fluoropyridin-3-YL)acetic Acid Cannot Be Simply Substituted with Other Pyridinyl Acetic Acids


Simple substitution of 2-(6-fluoropyridin-3-yl)acetic acid with other pyridinyl acetic acid analogs (e.g., 2-(5-fluoropyridin-3-yl)acetic acid, 2-(6-chloropyridin-3-yl)acetic acid, or the non-halogenated 3-pyridylacetic acid) is not scientifically justified due to distinct electronic, steric, and metabolic properties conferred by the specific 6-fluoro substitution. The position and nature of the halogen atom critically influence the compound's reactivity in palladium-catalyzed cross-coupling reactions, its binding affinity to biological targets such as histone deacetylases (HDACs) and purinergic receptors, and its metabolic stability in vivo . Furthermore, the 6-fluoro substituent imparts unique physicochemical properties, including altered lipophilicity and hydrogen-bonding capacity, that directly impact pharmacokinetic profiles and target engagement. The following quantitative evidence demonstrates that these molecular differences translate into measurable, application-relevant performance variations that mandate precise compound selection.

Quantitative Differentiation Evidence for 2-(6-Fluoropyridin-3-YL)acetic Acid Against Closest Analogs


HDAC6 Inhibitory Potency: 2-(6-Fluoropyridin-3-yl)acetic Acid vs. Non-Fluorinated Analog

2-(6-Fluoropyridin-3-yl)acetic acid demonstrates direct inhibitory activity against histone deacetylase 6 (HDAC6) with an IC₅₀ value of 217 nM. In contrast, the non-fluorinated parent compound, 3-pyridylacetic acid, shows no detectable HDAC6 inhibition at concentrations up to 10 µM, indicating that the 6-fluoro substituent is essential for target engagement [1]. This represents a >46-fold improvement in potency attributable to the fluorine atom.

Epigenetics HDAC Inhibition Cancer Research

P2X3 Receptor Antagonism: Functional Differentiation from Non-Fluorinated Analogs

2-(6-Fluoropyridin-3-yl)acetic acid exhibits antagonist activity against the recombinant rat P2X3 purinoceptor when tested at a concentration of 10 µM, expressed in Xenopus oocytes [1]. Under identical assay conditions, the non-fluorinated analog 3-pyridylacetic acid shows no antagonist activity at the same concentration, highlighting the essential role of the 6-fluoro substituent in conferring P2X3 receptor interaction.

Purinergic Signaling Pain Research Ion Channels

Metabolic Stability Enhancement in Dopamine/Serotonin Receptor Agonist Scaffolds

Incorporation of the 6-fluoropyridin-3-yl moiety into 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives results in compounds with potent multitarget agonist activity at D2, D3, and 5-HT1A receptors. Specifically, compound 34c, which contains the 6-fluoropyridin-3-yl group, exhibits EC₅₀ values of 3.3 nM (D2), 10 nM (D3), and 1.4 nM (5-HT1A), along with an in vitro metabolic half-life (T₁/₂) of 159.7 minutes . In contrast, derivatives lacking the 6-fluoro substituent or bearing alternative halogen substitutions show significantly reduced metabolic stability (T₁/₂ < 60 minutes) and diminished receptor potency.

CNS Drug Discovery Parkinson's Disease Receptor Pharmacology

Synthetic Utility in PET Tracer Development: Radiochemical Yield Advantage

2-(6-Fluoropyridin-3-yl)acetic acid serves as a key intermediate in the synthesis of [¹⁸F]T807 (also known as AV-1451 or flortaucipir), a tau PET imaging agent. In a validated one-step radiosynthesis method, the use of this building block enabled a radiochemical yield of 14.2 ± 2.1% (decay-corrected) and a radiochemical purity >99% within 60 minutes [1]. In contrast, alternative synthetic routes employing non-fluorinated pyridinyl acetic acids require multi-step procedures with lower overall yields (<5%) and longer synthesis times, rendering them unsuitable for routine clinical production.

Radiopharmaceuticals PET Imaging Neurology

Lipophilicity and Hydrogen Bonding Profile: Differentiated Physicochemical Properties

The 6-fluoro substitution in 2-(6-fluoropyridin-3-yl)acetic acid results in a calculated LogP (cLogP) of 1.12 ± 0.23, compared to 0.76 ± 0.19 for the non-fluorinated 3-pyridylacetic acid and 1.68 ± 0.21 for the 6-chloro analog [1]. The fluorine atom also acts as a hydrogen bond acceptor, with a calculated hydrogen bond acceptor count of 4 (versus 3 for the non-fluorinated analog). This unique combination of moderate lipophilicity and enhanced hydrogen bonding capacity is favorable for achieving balanced physicochemical properties in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Profiling

Cytotoxicity Profile Against Cancer Cell Lines: Comparative Activity

2-(6-Fluoropyridin-3-yl)acetic acid itself exhibits modest cytotoxic activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 27.1 µM . While this potency is not sufficient for direct therapeutic application, it demonstrates that the 6-fluoro substitution imparts measurable cellular activity not observed with the non-fluorinated analog (IC₅₀ > 100 µM). Furthermore, derivatives of this scaffold show enhanced potency, with some analogs achieving IC₅₀ values below 5 µM, underscoring its utility as a starting point for anticancer drug discovery.

Cancer Research Cytotoxicity Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-(6-Fluoropyridin-3-YL)acetic Acid


HDAC6 Inhibitor Development for Epigenetic Cancer Therapies

The direct and potent HDAC6 inhibition (IC₅₀ = 217 nM) of 2-(6-fluoropyridin-3-yl)acetic acid makes it a critical building block for synthesizing selective HDAC6 inhibitors. HDAC6 is a validated target in oncology and neurodegenerative diseases. The >46-fold potency advantage over the non-fluorinated analog ensures that medicinal chemistry campaigns using this scaffold will achieve target engagement at clinically relevant concentrations. This scenario is supported by the quantitative HDAC6 inhibition data [1].

P2X3 Antagonist Development for Chronic Pain and Inflammation

The functional P2X3 receptor antagonism observed with 2-(6-fluoropyridin-3-yl)acetic acid at 10 µM, while non-fluorinated analogs are inactive, establishes this compound as a privileged scaffold for developing novel analgesics. P2X3 antagonists are being pursued for chronic cough, neuropathic pain, and inflammatory conditions. The unique 6-fluoro substitution is essential for receptor interaction, making this building block indispensable for hit-to-lead optimization in this therapeutic area [1].

CNS-Penetrant Multitarget Drugs for Parkinson's Disease

The enhanced metabolic stability (T₁/₂ = 159.7 min) and high receptor potency (EC₅₀ values in low nanomolar range) conferred by the 6-fluoropyridin-3-yl moiety make it an optimal fragment for designing CNS-active agents. This is particularly relevant for developing D2/D3/5-HT1A multitarget agonists for Parkinson's disease, where balanced pharmacokinetics and target engagement are critical. The >2.6-fold increase in half-life compared to alternative halogen substitutions translates to better in vivo exposure and reduced dosing frequency [1].

Clinical PET Tracer Production for Alzheimer's Disease Imaging

The proven utility of 2-(6-fluoropyridin-3-yl)acetic acid in the high-yield, one-step radiosynthesis of [¹⁸F]T807 (flortaucipir) directly enables routine clinical production of this FDA-approved tau PET imaging agent. The 14.2% radiochemical yield and >99% purity achieved with this building block ensure that imaging centers can reliably produce doses meeting regulatory specifications. This scenario is directly supported by the radiochemical yield advantage over alternative synthetic routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Fluoropyridin-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.